molecular formula C79H100F3N23O20S B1496413 VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate CAS No. 492444-99-2

VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate

Cat. No. B1496413
CAS RN: 492444-99-2
M. Wt: 1780.8 g/mol
InChI Key: XTLAUHJGMULUOS-ZDEHKGRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate, also known as H-5896, has been isolated by phage-display technology and bio-panning against the extracellular domain of the kinase domain receptor (KDR/FLK1 or VEGFR-2). It selectively and potently inhibits cell proliferation mediated by KDR .


Synthesis Analysis

The synthesis of VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate involves phage-display technology and bio-panning against the extracellular domain of the kinase domain receptor . The peptide F56 (WHSDMEWWYLLG) was identified from a phage display 12-mer-peptide library with recombinant Flt-1 protein .


Molecular Structure Analysis

The molecular formula of VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate is C₇₇H₉₉N₂₃O₁₈S . The peptide sequence is HTMYYHHYQHHL .

Future Directions

The peptide F56, as a Flt-1 receptor antagonist, has demonstrated antiangiogenic and antimetastatic effects by specifically interfering with the interaction between VEGF and receptor Flt-1 . This suggests that it may have clinical potential in tumor therapy .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H99N23O18S.C2HF3O2/c1-40(2)21-63(77(117)118)99-75(115)62(29-49-34-84-39-89-49)98-73(113)59(26-46-31-81-36-86-46)95-67(107)54(17-18-64(79)105)90-69(109)56(22-42-5-11-50(102)12-6-42)94-72(112)60(27-47-32-82-37-87-47)97-74(114)61(28-48-33-83-38-88-48)96-71(111)58(24-44-9-15-52(104)16-10-44)93-70(110)57(23-43-7-13-51(103)14-8-43)92-68(108)55(19-20-119-4)91-76(116)65(41(3)101)100-66(106)53(78)25-45-30-80-35-85-45;3-2(4,5)1(6)7/h5-16,30-41,53-63,65,101-104H,17-29,78H2,1-4H3,(H2,79,105)(H,80,85)(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,90,109)(H,91,116)(H,92,108)(H,93,110)(H,94,112)(H,95,107)(H,96,111)(H,97,114)(H,98,113)(H,99,115)(H,100,106)(H,117,118);(H,6,7)/t41-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,65+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAUHJGMULUOS-ZDEHKGRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC=N8)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC=N8)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H100F3N23O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1780.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGFR-KDR/Flk-1 Antagonist Peptide Trifluoroacetate

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